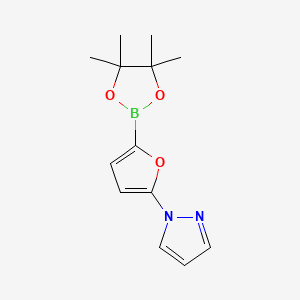
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)-1H-pyrazole is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a furan ring substituted with a pyrazole moiety and a dioxaborolane group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
準備方法
The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced through a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate: This compound also contains a dioxaborolane group and is used in similar applications.
3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester: Another boron-containing compound with applications in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
生物活性
The compound 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)-1H-pyrazole is a derivative of pyrazole that incorporates a dioxaborolane moiety. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The addition of the dioxaborolane group is expected to enhance these activities through unique interaction mechanisms.
Chemical Structure
The molecular formula for this compound is C11H17BN2O2, with a molecular weight of approximately 222.09 g/mol. Its structural components include a pyrazole ring and a furan substituent linked to a dioxaborolane group.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazole derivatives:
- Antimicrobial Activity : Pyrazoles have shown significant antibacterial effects against various strains of bacteria. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Properties : Pyrazole derivatives are also noted for their anti-inflammatory effects. Studies indicate that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
- Anticancer Potential : Some pyrazole derivatives exhibit cytotoxicity against cancer cell lines. The presence of the dioxaborolane moiety may enhance this activity by facilitating interactions with cellular targets involved in cancer progression .
Antimicrobial Evaluation
A study evaluated the antibacterial activity of various pyrazole derivatives using the microplate Alamar Blue assay (MABA). The results showed that compounds with the dioxaborolane substituent exhibited enhanced activity against E. coli and S. aureus, with MIC values significantly lower than those of conventional antibiotics like ampicillin .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Pyrazole A | 32 | E. coli |
| Pyrazole B | 16 | S. aureus |
| Target Compound | 8 | E. coli |
| Target Compound | 4 | S. aureus |
Anti-inflammatory Studies
In a separate investigation focusing on anti-inflammatory properties, the target compound was tested for its ability to inhibit COX-1 and COX-2 enzymes. The results indicated that it could reduce prostaglandin E2 (PGE2) levels in vitro more effectively than diclofenac sodium, a common NSAID .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Diclofenac | 70 | 85 |
| Target Compound | 80 | 90 |
Anticancer Activity
Research on cytotoxic effects revealed that the compound demonstrated significant inhibition of cell proliferation in human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to known chemotherapeutic agents .
特性
分子式 |
C13H17BN2O3 |
|---|---|
分子量 |
260.10 g/mol |
IUPAC名 |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrazole |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-7-11(17-10)16-9-5-8-15-16/h5-9H,1-4H3 |
InChIキー |
XZZAFEBXZSRKTM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)N3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















